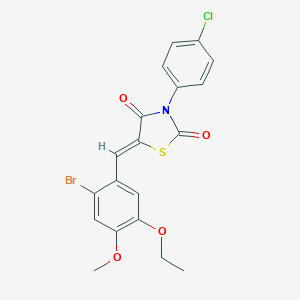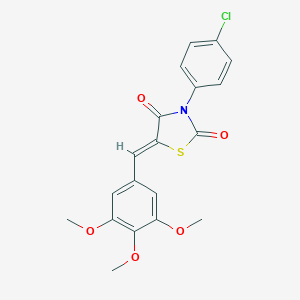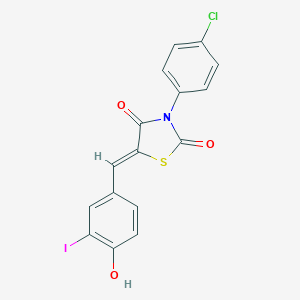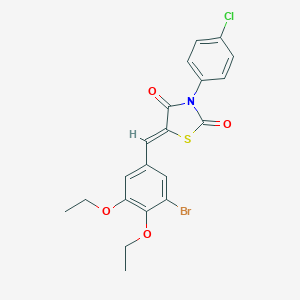
5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BECT, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a topic of interest among researchers in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, including topoisomerase II and tyrosine kinase. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-diabetic properties. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its potential use in the treatment of inflammatory disorders. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to scavenge free radicals and reduce oxidative stress, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, the limitations of using 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, including:
1. Developing new formulations of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione with improved solubility and bioavailability for better therapeutic efficacy.
2. Investigating the potential use of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in combination with other anti-cancer drugs for enhanced therapeutic efficacy.
3. Studying the mechanism of action of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in more detail to identify new targets for cancer therapy.
4. Investigating the potential use of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in the treatment of other diseases, such as inflammatory disorders and diabetes.
5. Conducting preclinical and clinical trials to evaluate the safety and efficacy of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione as a potential cancer therapy.
In conclusion, 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has shown promising results in various scientific research studies, particularly in the treatment of cancer. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has potent anti-cancer activity, and its mechanism of action involves multiple pathways. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione also has several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-diabetic properties. While there are limitations to using 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments, there are several future directions for research on this compound, including the development of new formulations and the evaluation of its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione with 2-bromo-4-ethoxy-5-methoxybenzaldehyde in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization.
Aplicaciones Científicas De Investigación
5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. 5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propiedades
Nombre del producto |
5-(2-Bromo-4-ethoxy-5-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C19H15BrClNO4S |
Peso molecular |
468.7 g/mol |
Nombre IUPAC |
(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrClNO4S/c1-3-26-16-10-14(20)11(7-15(16)25-2)8-17-18(23)22(19(24)27-17)13-6-4-5-12(21)9-13/h4-10H,3H2,1-2H3/b17-8- |
Clave InChI |
PKMREOLUIFYZFR-IUXPMGMMSA-N |
SMILES isomérico |
CCOC1=C(C=C(C(=C1)Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC |
SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC |
SMILES canónico |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-3-(4-chlorophenyl)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301140.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)


![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)




